(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Overview
Description
“®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 . It is used in scientific research, with its unique structure allowing for various applications, such as drug synthesis and catalysis.
Molecular Structure Analysis
The molecular structure of “®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is defined by its molecular formula, C11H20BrNO2 . The exact structural layout is not provided in the search results.Physical and Chemical Properties Analysis
“®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” has a molecular weight of 278.19 . The predicted boiling point is 318.3±15.0 °C, and the predicted density is 1.270±0.06 g/cm3 .Scientific Research Applications
Asymmetric Synthesis and Derivatives
Asymmetric Synthesis of Piperidine Derivatives : Asymmetric syntheses of various piperidine derivatives starting from L-aspartic acid or N-Cbz-beta-alanine have been reported. These syntheses utilize intermediates similar to "(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate" and are important for the preparation of enantiomerically pure compounds (Xue et al., 2002).
Intermediate for Biologically Active Compounds : A study describes the synthesis of a compound related to crizotinib, a biologically active compound, using tert-butyl piperidine-carboxylate derivatives as intermediates (Kong et al., 2016).
Pharmaceutical Intermediate Development
Nociceptin Antagonists Synthesis : An efficient method for synthesizing a useful intermediate for nociceptin antagonists, closely related to "this compound", has been developed. This synthesis is significant for large-scale operations and produces enantiomerically pure compounds (Jona et al., 2009).
Synthesis of Piperidine Derivatives : The synthesis of tert-butyl piperidine-carboxylates, as promising synthons for preparing diverse piperidine derivatives, indicates the compound's role in medicinal chemistry (Moskalenko & Boev, 2014).
Advanced Organic Synthesis
Naphthyridone p38 MAP Kinase Inhibitor : A compound, synthesized as a part of a drug development program for treating rheumatoid arthritis and psoriasis, involves the use of tert-butyl piperidinyl derivatives in key synthesis steps (Chung et al., 2006).
4-Hydroxypipecolate and 4-Hydroxylysine Derivatives Synthesis : A study discusses the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common piperidinecarboxylate precursor. This emphasizes the compound's utility in synthesizing biologically significant molecules (Marin et al., 2004).
Safety and Hazards
The safety information available indicates that “®-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate” is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It is presumed that they interact with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .
Biochemical Pathways
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely depending on the specific compound and its mechanism of action. Some piperidine derivatives have been found to have biological activity and pharmacological applications .
Properties
IUPAC Name |
tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZYACWICDRRD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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